1-Cyclohexyl-5-fluorobenzimidazole
Overview
Description
1-Cyclohexyl-5-fluorobenzimidazole is a chemical compound with the molecular formula C13H15FN2 and a molecular weight of 218.27 g/mol. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings, with a cyclohexyl group at the 1-position and a fluorine atom at the 5-position.
Mechanism of Action
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
As a benzimidazole derivative, it might influence several cellular pathways, but specific details are currently lacking .
Pharmacokinetics
Therefore, its impact on bioavailability is unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-5-fluorobenzimidazole can be synthesized through various synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by the condensation of o-phenylenediamine with cyclohexyl isocyanate in the presence of a suitable catalyst, such as trifluoroacetic acid (TFA), under reflux conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 5-fluorobenzimidazole with cyclohexyl bromide in the presence of a strong base, such as potassium tert-butoxide, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The choice of solvent, temperature, and reaction time are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-5-fluorobenzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as sodium azide (NaN3) can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, reflux conditions
Reduction: LiAlH4, anhydrous ether, 0°C to room temperature
Substitution: NaN3, DMF, room temperature
Major Products Formed:
Oxidation: this compound-5-oxide
Reduction: this compound-5-hydride
Substitution: 1-Cyclohexyl-5-azido-1H-benzimidazole
Scientific Research Applications
1-Cyclohexyl-5-fluorobenzimidazole has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Fluorobenzimidazole
1-Cyclohexyl-5-bromobenzimidazole
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole
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Properties
IUPAC Name |
1-cyclohexyl-5-fluorobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDVPQQWNODMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742979 | |
Record name | 1-Cyclohexyl-5-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-87-3 | |
Record name | 1H-Benzimidazole, 1-cyclohexyl-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-5-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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